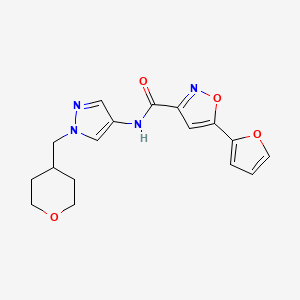

5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide

Description

5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is an isoxazole-3-carboxamide derivative featuring a furan-2-yl substituent at the 5-position of the isoxazole ring and a tetrahydro-2H-pyran-4-ylmethyl group attached to the pyrazole nitrogen.

Properties

IUPAC Name |

5-(furan-2-yl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c22-17(14-8-16(25-20-14)15-2-1-5-24-15)19-13-9-18-21(11-13)10-12-3-6-23-7-4-12/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKUBXNYNGFPJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by several functional groups that contribute to its biological activity. The presence of the furan and isoxazole rings, along with the tetrahydro-pyran moiety, suggests potential interactions with biological targets.

Antiviral Activity

Recent studies have indicated that compounds containing furan and isoxazole moieties exhibit significant antiviral properties. For instance, N-Heterocycles similar to our compound have demonstrated efficacy against viruses by inhibiting viral replication and affecting viral life cycles. The activity depends on specific substitutions on the heterocyclic rings, which enhance binding affinity to viral targets .

Antibacterial Activity

The antibacterial properties of related compounds have been documented. For example, derivatives of pyrazole and isoxazole have shown promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication or bacterial metabolism.

- Receptor Binding : Its structural features allow it to bind effectively to specific receptors or enzymes, altering their activity.

- Cellular Uptake : The presence of the tetrahydro-pyran group may facilitate cellular uptake, enhancing bioavailability.

Case Studies

Several studies highlight the biological activity of compounds structurally related to this compound:

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of compounds similar to this compound. Key findings include:

- Structure Activity Relationship (SAR) : Variations in substituents significantly impact biological efficacy, suggesting that careful design can enhance therapeutic potential.

- In Vivo Studies : Preliminary animal studies indicate favorable pharmacokinetics and low toxicity profiles, making these compounds candidates for further development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide with related compounds, focusing on molecular features, substituents, and key properties derived from the evidence:

Key Structural and Functional Differences:

Core Heterocycle Variations :

- The target compound features an isoxazole-3-carboxamide core, similar to compounds in . In contrast, analogs like 3a and 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide incorporate pyrazole or thiazole rings, respectively, which influence electronic properties and binding interactions.

Substituent Effects :

- The tetrahydro-2H-pyran-4-ylmethyl group in the target compound is a saturated oxygen-containing ring, likely improving solubility compared to aromatic substituents (e.g., phenyl or chlorophenyl in ).

- Chlorinated derivatives (e.g., 3b , 3d ) exhibit higher melting points (171–183°C) due to increased molecular symmetry and intermolecular halogen bonding, whereas furan-containing analogs (e.g., ) lack such data.

Research Findings and Implications

Physicochemical Properties: Chlorine and cyano groups in analogs like 3a increase molecular polarity and crystallinity, as evidenced by higher melting points. The tetrahydro-2H-pyran group in the target compound may reduce crystallinity, enhancing bioavailability.

Biological Relevance: While biological activity data are absent in the evidence, structural analogs (e.g., 3a–3e ) are often explored as kinase inhibitors or antimicrobial agents.

Synthetic Challenges :

- Coupling agents like EDCI/HOBt, used in , are effective for carboxamide bond formation. However, steric hindrance from the tetrahydro-2H-pyran group in the target compound may necessitate alternative coupling strategies.

Q & A

Q. What are the standard synthetic routes for synthesizing isoxazole-pyrazole hybrid compounds like this target molecule?

The synthesis typically involves cyclocondensation reactions. For example, pyrazole-4-carboxamide derivatives are synthesized via condensation of hydrazides with cyanoacrylate intermediates, followed by functionalization of the isoxazole ring. Key steps include:

- Use of 4-methylbenzenesulfonylhydrazide as a starting material for pyrazole core formation .

- Cyclocondensation with urea, thiourea, or formamide to introduce heterocyclic substituents .

- Final coupling of the isoxazole and tetrahydro-2H-pyran-4-ylmethyl groups using amidation or alkylation protocols .

Q. How is the structural identity of this compound validated post-synthesis?

A multi-technique approach is employed:

- 1H NMR and IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- LC-MS for molecular weight verification .

- Elemental analysis to validate purity and stoichiometry .

- Single-crystal X-ray diffraction (where feasible) for unambiguous confirmation of stereochemistry and intermolecular interactions .

Q. What computational methods are used to predict the biological activity of such compounds?

- PASS (Prediction of Activity Spectra for Substances) software screens for potential targets (e.g., kinase inhibition, antimicrobial activity) .

- Molecular docking (using AutoDock Vina or Schrödinger Suite) to assess binding affinity to receptors like cyclooxygenase-2 (COX-2) or bacterial enzymes .

Advanced Research Questions

Q. How can synthetic yields be improved for multi-step reactions involving tetrahydro-2H-pyran-4-ylmethyl groups?

- Optimize reaction conditions : Use microwave-assisted synthesis to reduce reaction times (e.g., 30–60 minutes vs. 12 hours under conventional heating) .

- Protecting group strategies : Protect the pyrazole NH group with tosyl or Boc groups to prevent side reactions during alkylation .

- Catalytic systems : Employ Pd/Cu catalysts for cross-coupling steps involving furan or pyran rings .

Q. How do structural modifications (e.g., fluorophenyl vs. furyl substituents) affect bioactivity?

- Comparative SAR studies : Replace the furan-2-yl group with fluorophenyl or thiophene derivatives to evaluate changes in:

- Lipophilicity (measured via logP values) .

- Enzyme inhibition potency (e.g., IC₅₀ shifts in COX-2 assays) .

- Crystallographic data reveals that bulkier substituents (e.g., tetrahydro-2H-pyran-4-ylmethyl) may sterically hinder binding to shallow active sites .

Q. What strategies resolve discrepancies between computational predictions and experimental bioassay results?

- Re-evaluate docking parameters : Adjust protonation states or include explicit water molecules in docking simulations .

- Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Synchrotron-based crystallography to resolve ambiguous binding modes .

Q. How can reaction scalability challenges be addressed for industrial-grade research?

- Flow chemistry : Continuous synthesis reduces intermediate isolation steps and improves reproducibility .

- Membrane separation technologies : Purify intermediates via nanofiltration to remove unreacted starting materials .

Methodological Challenges & Solutions

Q. What analytical techniques are critical for characterizing complex byproducts in the synthesis?

- High-resolution mass spectrometry (HR-MS) identifies low-abundance impurities (e.g., dealkylated or oxidized byproducts) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in congested spectra .

Q. How is the stability of the isoxazole-3-carboxamide core under physiological conditions assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.